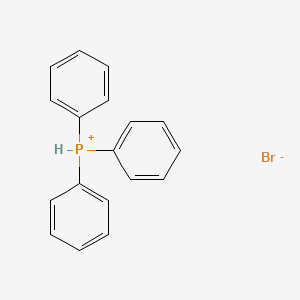
1-(4-bromothiophen-2-yl)propan-1-ol
Overview
Description
1-(4-bromothiophen-2-yl)propan-1-ol is an organic compound that belongs to the class of brominated thiophenes. This compound is characterized by the presence of a bromine atom attached to the thiophene ring, which is further connected to a propanol group. The molecular formula of this compound is C7H9BrOS, and it has a molecular weight of 221.12 g/mol .
Preparation Methods
The synthesis of 1-(4-bromothiophen-2-yl)propan-1-ol typically involves the bromination of thiophene followed by the introduction of the propanol group. One common synthetic route is as follows:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of this compound: The brominated thiophene is then reacted with propanol under basic conditions to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-bromothiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-bromothiophen-2-yl)propan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-bromothiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(4-bromothiophen-2-yl)propan-1-ol can be compared with other brominated thiophenes and related compounds. Some similar compounds include:
1-(4-Bromo-2-thienyl)methanol: Similar structure but with a methanol group instead of propanol.
1-(4-Bromo-2-thienyl)ethanol: Similar structure but with an ethanol group instead of propanol.
1-(4-Bromo-2-thienyl)acetone: Similar structure but with an acetone group instead of propanol.
The uniqueness of this compound lies in its specific combination of the bromine atom, thiophene ring, and propanol group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9BrOS |
|---|---|
Molecular Weight |
221.12 g/mol |
IUPAC Name |
1-(4-bromothiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H9BrOS/c1-2-6(9)7-3-5(8)4-10-7/h3-4,6,9H,2H2,1H3 |
InChI Key |
BFOBRSMDJOPKKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CS1)Br)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methylamino-4,5,6,7-tetrahydro-benzo[d]thiazole](/img/structure/B8711970.png)
![1,3-Dinitro-5-[(2-propen-1-yloxy)methyl]benzene](/img/structure/B8711984.png)
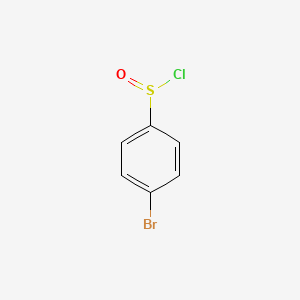



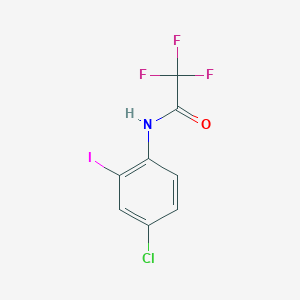
![2-[4-(1H-1,3-benzodiazol-2-ylsulfanyl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B8712033.png)
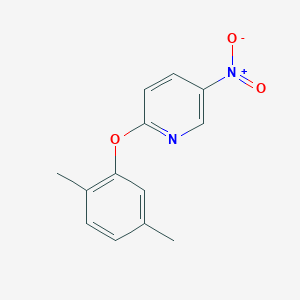

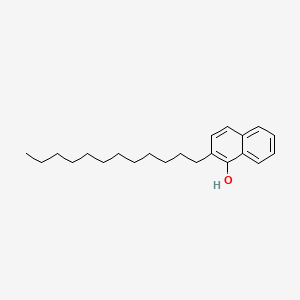
![Acetamide, N-[[6-(bromoacetyl)-2-pyridinyl]methyl]-](/img/structure/B8712049.png)

